

Application Notes and Protocols: Biochemical Kinase Inhibition Assay for SAR-20347

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR-20347 is a potent, small-molecule inhibitor of the Janus kinase (JAK) family, demonstrating high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] This dual inhibitory activity makes **SAR-20347** a significant tool for investigating autoimmune and inflammatory diseases. By selectively targeting TYK2 and JAK1, **SAR-20347** effectively modulates the signaling of crucial pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN- α/β), and Interleukin-22 (IL-22).[1][4]

These application notes provide a comprehensive overview of the biochemical and cellular assays used to characterize the inhibitory profile of **SAR-20347**. Detailed protocols are provided to enable the replication and validation of these findings in a laboratory setting.

Data Presentation: Inhibitory Profile of SAR-20347

The inhibitory activity of **SAR-20347** against the JAK family has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight the potency and selectivity of this compound.

Table 1: SAR-20347 Inhibitory Activity (IC50) in Biochemical Assays



Target Kinase	IC50 (nM)	Selectivity over TYK2
TYK2	0.6	-
JAK1	23	38.3x
JAK2	26	43.3x
JAK3	41	68.3x

Data sourced from biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ATP competition assays.[1][3]

Table 2: SAR-20347 Inhibitory Activity (IC50) in Cellular Assays

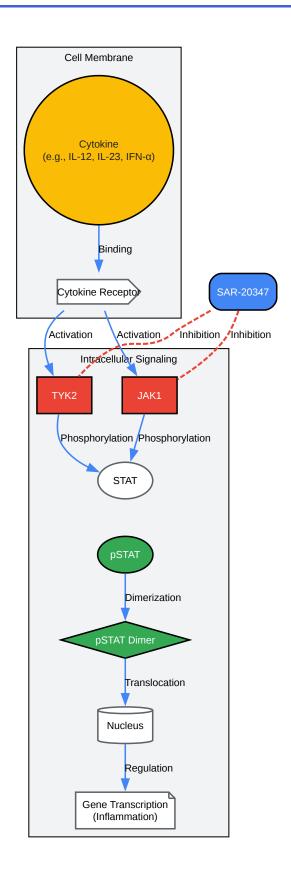
Cellular Pathway	Primary Kinase Dependence	IC50 (nM)
IL-12 induced pSTAT4	TYK2	126
IL-22 induced pSTAT3	TYK2/JAK1	148

Cellular IC50 values are typically higher than biochemical IC50 values due to factors such as cell membrane permeability and intracellular ATP concentrations.[1][3]

Signaling Pathways and Mechanism of Action

SAR-20347 exerts its therapeutic potential by inhibiting the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response.[2] By inhibiting TYK2 and JAK1, SAR-20347 effectively blocks these downstream events.[3]





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Caption: JAK/STAT signaling pathway and inhibition by SAR-20347.



Experimental Protocols

Biochemical Kinase Inhibition Assay: Radiometric [y³³P]ATP Filter Binding Assay

This assay quantifies the ability of **SAR-20347** to compete with ATP for the active site of the kinase, thereby inhibiting the phosphorylation of a substrate.

Objective: To determine the IC50 value of SAR-20347 for JAK family kinases.

Materials:

- Recombinant human kinases (TYK2, JAK1, JAK2, JAK3)
- Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- [y-33P]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[5]
- SAR-20347 serial dilutions in DMSO
- 96-well filter plates
- Stop solution (e.g., 3% phosphoric acid)
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the specific kinase and peptide substrate in the kinase reaction buffer.
- Add serial dilutions of SAR-20347 or DMSO (vehicle control) to a 96-well plate.
- Initiate the kinase reaction by adding [y-33P]ATP to each well.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

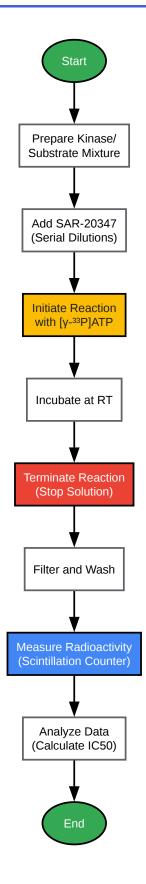






- Terminate the reaction by adding the stop solution.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Measure the radioactivity on the filter plate using a scintillation counter.
- Calculate the percent inhibition for each concentration of **SAR-20347** and determine the IC50 value using non-linear regression analysis.





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Caption: Experimental workflow for the radiometric kinase assay.



Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation.

Objective: To assess the inhibitory effect of **SAR-20347** on cytokine-induced STAT phosphorylation in cells.

Materials:

- Relevant cell line (e.g., NK-92 for IL-12 signaling) or human peripheral blood mononuclear cells (PBMCs)[1]
- Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α)[1]
- SAR-20347 serial dilutions
- · Cell culture medium
- Fixation buffer (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 90% methanol)
- Fluorochrome-conjugated anti-phospho-STAT antibodies
- Flow cytometer

Procedure:

- Plate the cells in a 96-well plate in starvation medium.
- Pre-incubate the cells with serial dilutions of SAR-20347 or DMSO (vehicle control) for 20 minutes at 37°C.[5]
- Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.[1]
- Fix the cells by adding fixation buffer.



- Permeabilize the cells with cold permeabilization buffer.
- Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.
- · Acquire data on a flow cytometer.
- Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
- Calculate the percent inhibition for each concentration of SAR-20347 and determine the IC50 value.

Conclusion

SAR-20347 is a potent dual inhibitor of TYK2 and JAK1 with a well-defined selectivity profile against other JAK family members. The provided protocols for biochemical and cellular assays are essential for characterizing the inhibitory activity of **SAR-20347** and similar compounds. These methods offer a robust framework for researchers in the field of drug discovery and development to further investigate the therapeutic potential of JAK inhibitors in various inflammatory and autoimmune conditions.

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